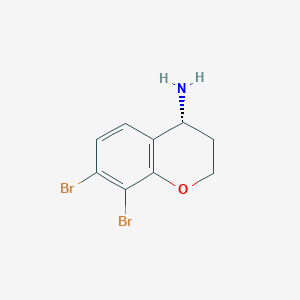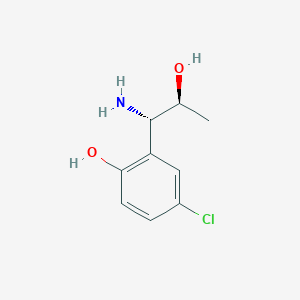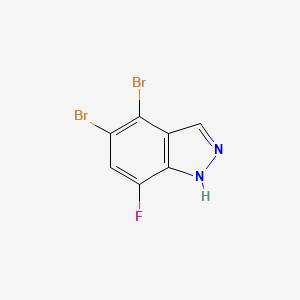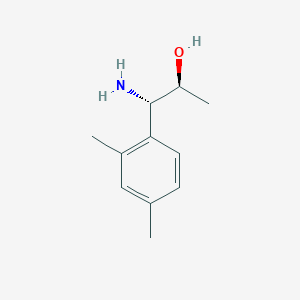![molecular formula C20H18N4O4 B13041476 7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13041476.png)
7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is a complex organic compound that belongs to the class of isoxazolo[4,5-D]pyridazinones This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methyl group, and a pyridinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-keto ester, with hydroxylamine under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoxazole intermediate is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Formation of the Pyridazinone Ring: The pyridazinone ring is formed by reacting the intermediate with hydrazine or a hydrazine derivative under reflux conditions.
Introduction of the Pyridinylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced or replaced using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Bis(4-(pyridin-4-yl)phenyl)methanone
Uniqueness
7-(2,4-Dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H18N4O4 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
7-(2,4-dimethoxyphenyl)-3-methyl-5-(pyridin-4-ylmethyl)-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C20H18N4O4/c1-12-17-19(28-23-12)18(15-5-4-14(26-2)10-16(15)27-3)22-24(20(17)25)11-13-6-8-21-9-7-13/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
FARIVNZRRJTLKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=C1C(=O)N(N=C2C3=C(C=C(C=C3)OC)OC)CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


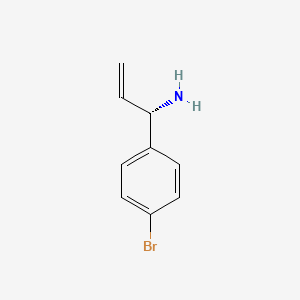

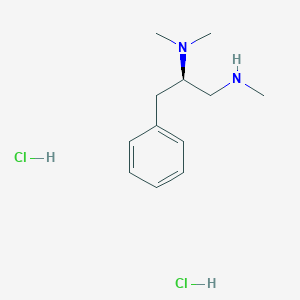
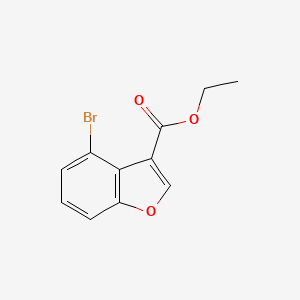
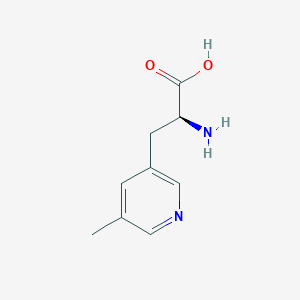



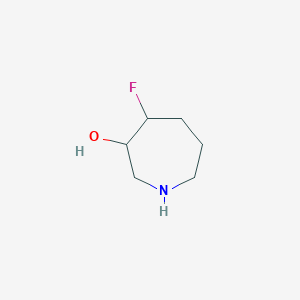
![(2R)-5-[[(2S)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B13041462.png)
